3-Amino-5-methylthiophene-2-carbonitrile
Overview
Description
3-Amino-5-methylthiophene-2-carbonitrile: is an organic compound with the molecular formula C6H6N2S It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 3-Amino-5-methylthiophene-2-carbonitrile is through the Gewald reaction. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction typically proceeds under basic conditions, often using a base such as triethylamine. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up using the same Gewald reaction. The process involves the use of large reactors and controlled addition of reagents to ensure consistent product quality. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the reaction. After completion, the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-methylthiophene-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The amino and cyano groups in this compound can participate in substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amines and other derivatives.
Substitution: Amides, alkylated thiophenes, and other substituted products.
Scientific Research Applications
Chemistry:
3-Amino-5-methylthiophene-2-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are of interest in medicinal chemistry and material science.
Biology:
In biological research, thiophene derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine:
Thiophene derivatives are explored for their potential therapeutic applications. This compound and its derivatives are investigated for their potential use in drug development, particularly for their antimicrobial and anticancer properties.
Industry:
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other specialty chemicals. This compound is a valuable intermediate in the synthesis of these industrially important compounds.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylthiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- 2-Amino-5-methylthiophene-3-carbonitrile
- 2-Amino-3-cyano-5-methylthiophene
- 5-Methyl-2-(2-nitrophenyl)amino-thiophene-3-carbonitrile
Comparison:
3-Amino-5-methylthiophene-2-carbonitrile is unique due to its specific substitution pattern on the thiophene ring. The presence of both amino and cyano groups at specific positions provides distinct chemical reactivity and biological activity compared to other similar compounds. For example, 2-Amino-5-methylthiophene-3-carbonitrile has a different substitution pattern, which may result in different chemical and biological properties.
Properties
IUPAC Name |
3-amino-5-methylthiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-2-5(8)6(3-7)9-4/h2H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYUNVRWSZIEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574537 | |
Record name | 3-Amino-5-methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83060-73-5 | |
Record name | 3-Amino-5-methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83060-73-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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